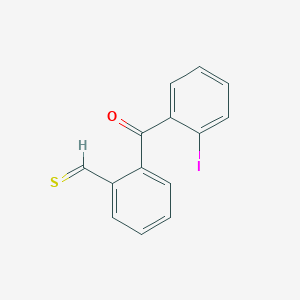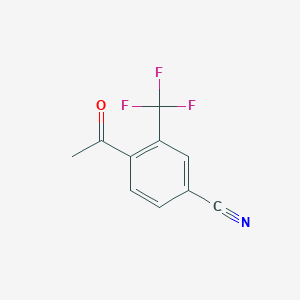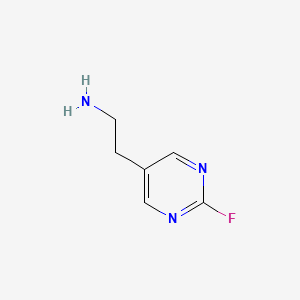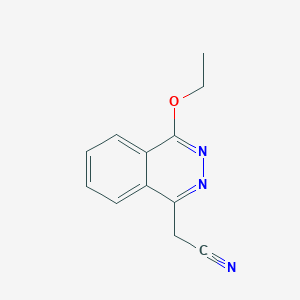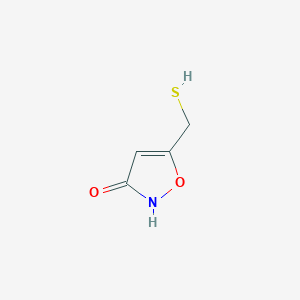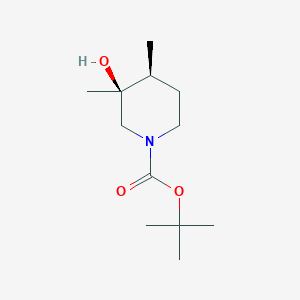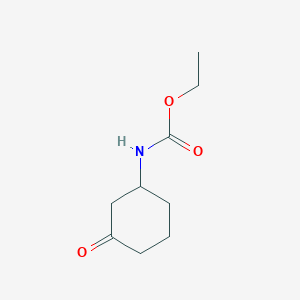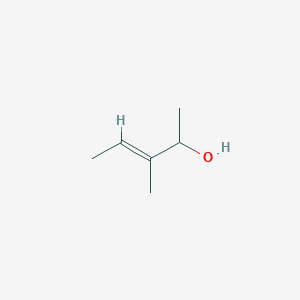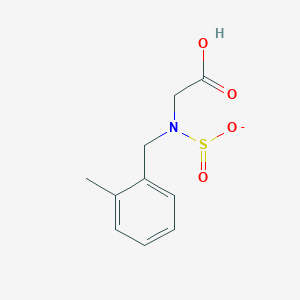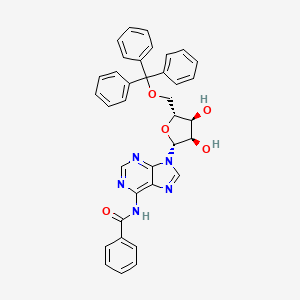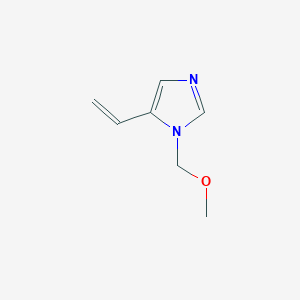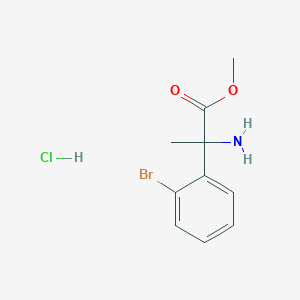![molecular formula C9H11FO3 B13092788 Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)
Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate is an organic compound with a unique bicyclic structure. This compound is notable for its fluorine atom, which imparts distinct chemical properties. It is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate typically involves a copper-catalyzed enantioselective intramolecular cyclopropanation of a diazoketone. This reaction forms the endo-fluorocyclopropane in a single operation . The key steps include:
Diazoketone Formation: The starting material is converted into a diazoketone.
Cyclopropanation: The diazoketone undergoes cyclopropanation in the presence of a copper catalyst to form the desired bicyclic structure.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing the catalyst and ligand, incorporating reactive resin treatment to remove impurities, and using chiral HPLC for enantiopurity upgrade .
化学反応の分析
Types of Reactions
Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those with fluorinated motifs.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .
類似化合物との比較
Similar Compounds
Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate: Similar in structure but lacks the fluorine atom.
Ethyl 6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate: Another fluorinated derivative with slight structural differences.
Uniqueness
Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in pharmaceutical research and development.
特性
IUPAC Name |
ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3/c1-2-13-8(12)9(10)6-3-5(11)4-7(6)9/h6-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVLJDWQAQUISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C2C1CC(=O)C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
